molecular formula C15H25NO4 B11763459 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate

Cat. No.: B11763459
M. Wt: 283.36 g/mol
InChI Key: SIOJKSCNIHDXIZ-UHFFFAOYSA-N
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Description

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable configuration. The compound’s molecular formula is C15H25NO4, and it has a molecular weight of 283.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions typically require the use of alkyl halides and strong bases.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug discovery.

  • Anticancer Activity : Preliminary studies indicate that derivatives of spiro compounds exhibit antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation across various cancer types, including breast and colon cancers .
CompoundCancer TypeIC50 (nM)Reference
Compound ABreast18
Compound BColon22
Compound CLung15

Research has indicated that spiro compounds can act as modulators of enzyme activity or receptors, potentially influencing signaling pathways in cells. The unique bicyclic nature of 5-tert-butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate may enhance its binding affinity to specific biological targets, thus warranting further exploration in pharmacology.

Material Science

In the realm of materials science, this compound can serve as a building block for synthesizing advanced materials due to its unique structural properties. It may be utilized in the production of specialty chemicals and high-performance materials such as coatings and adhesives.

Case Study 1: Anticancer Evaluation

A study focused on the synthesis of various derivatives of azaspiro compounds demonstrated significant anticancer activity against several cell lines. The study involved testing these compounds against a panel of cancer cell lines following National Cancer Institute protocols, revealing promising results for certain derivatives derived from the base structure of this compound .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort explored the structure-activity relationship (SAR) of spiro compounds similar to this compound. The investigation revealed that modifications at specific positions on the spiro framework could significantly enhance biological activity against targeted diseases. This highlights the importance of structural optimization in drug development processes .

Mechanism of Action

The mechanism of action of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: Similar spirocyclic structure but with different functional groups.

    tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom in the spirocyclic ring, leading to different reactivity and properties.

    tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate: Contains an amino group, which imparts different chemical and biological properties.

Uniqueness

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate (CAS No. 1590372-41-0) is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This compound has gained attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.36 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The spirocyclic structure allows for specific binding to enzymes and receptors, potentially modulating their activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antioxidant Activity : Compounds with spirocyclic frameworks often demonstrate antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that related compounds can activate the Keap1/Nrf2 pathway, leading to increased expression of cytoprotective enzymes .

Study on Neuroprotection

A study investigated the neuroprotective properties of related compounds within the same chemical family. It was found that activation of the Nrf2 pathway led to significant protection against neuronal damage in models of neurodegeneration .

Antioxidant Activity Assessment

In vitro assays have shown that derivatives of azaspiro compounds exhibit significant antioxidant activity. For instance, a related compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells .

Data Tables

PropertyValue
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
CAS Number1590372-41-0
Spirocyclic StructureYes
Antioxidant ActivityHigh (in related compounds)
Neuroprotective PotentialConfirmed in studies

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.5]octane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(11)7-6-8-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJKSCNIHDXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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